molecular formula C5H8O4 B1433883 Ethyl-D5-malonic acid CAS No. 66311-22-6

Ethyl-D5-malonic acid

Cat. No.: B1433883
CAS No.: 66311-22-6
M. Wt: 137.15 g/mol
InChI Key: UKFXDFUAPNAMPJ-ZBJDZAJPSA-N
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Description

Ethyl-D5-malonic acid is a deuterated form of ethylmalonic acid, where five hydrogen atoms are replaced with deuterium. This compound is used primarily in research settings to study metabolic pathways and enzyme mechanisms due to its unique isotopic properties .

Biochemical Analysis

Biochemical Properties

Ethyl-D5-malonic acid plays a significant role in biochemical reactions, particularly in the synthesis and degradation of fatty acids. It interacts with several enzymes, including malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase. These interactions are crucial for the regulation of fatty acid metabolism. Malonyl-CoA decarboxylase catalyzes the decarboxylation of malonyl-CoA to acetyl-CoA, while short-chain acyl-CoA dehydrogenase is involved in the beta-oxidation of fatty acids. The presence of this compound can inhibit these enzymes, leading to alterations in metabolic flux and energy production .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. In particular, this compound can disrupt the normal function of mitochondria, leading to altered cellular respiration and ATP production. This disruption can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It acts as a competitive inhibitor of malonyl-CoA decarboxylase, binding to the active site of the enzyme and preventing the conversion of malonyl-CoA to acetyl-CoA. This inhibition leads to an accumulation of malonyl-CoA, which can further inhibit carnitine palmitoyltransferase I, a key enzyme in fatty acid oxidation. Additionally, this compound can affect gene expression by altering the levels of metabolites that act as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of metabolic enzymes and alterations in energy production. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit specific metabolic pathways without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including mitochondrial dysfunction, oxidative stress, and cell death. These adverse effects are dose-dependent and can be observed in various tissues, including the liver, muscle, and brain .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase, affecting the levels of key metabolites and the overall metabolic flux. The compound can also influence the levels of intermediates in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters and distributed to various cellular compartments. The compound can accumulate in mitochondria, where it exerts its effects on metabolic enzymes and energy production. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it interacts with key metabolic enzymes. The compound can also be found in the cytoplasm and other subcellular compartments, depending on the cell type and metabolic state. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for its function and effects on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-D5-malonic acid can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The ester is then hydrolyzed with aqueous acid, and upon heating, decarboxylation occurs to yield the desired product .

Industrial Production Methods

Large-scale synthesis of this compound involves selective monohydrolysis of symmetric diesters. This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl-D5-malonic acid undergoes several types of reactions, including:

    Acid-Base Reactions: Deprotonation to form enolates.

    Nucleophilic Substitution: Enolate nucleophiles react with alkyl halide electrophiles.

    Ester Hydrolysis: Conversion of esters to carboxylic acids.

    Decarboxylation: Loss of carbon dioxide to form enols

Common Reagents and Conditions

    Bases: Sodium ethoxide or methoxide for deprotonation.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Aqueous Acid: For ester hydrolysis.

    Heat: Required for decarboxylation

Major Products

The major products formed from these reactions include substituted acetic acids and enols .

Scientific Research Applications

Ethyl-D5-malonic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-D5-malonic acid is unique due to its deuterium content, which makes it valuable for studying isotopic effects and metabolic pathways. Its deuterated form allows for more precise tracking in biochemical studies compared to non-deuterated analogs .

Biological Activity

Ethyl-D5-malonic acid is a deuterated derivative of ethylmalonic acid, where five hydrogen atoms are replaced by deuterium. This modification enhances its utility in biochemical research, particularly in studying metabolic pathways and enzyme mechanisms. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, effects on metabolic pathways, and relevant case studies.

Overview of this compound

This compound (CAS Number: 66311-22-6) is primarily used in research settings due to its isotopic properties, which allow for detailed studies of metabolic processes. It serves as a competitive inhibitor of succinate dehydrogenase (complex II) in the mitochondrial respiratory chain, impacting the citric acid cycle and energy production within cells .

Target Enzyme : this compound primarily inhibits succinate dehydrogenase, which catalyzes the conversion of succinate to fumarate in the citric acid cycle.

Mode of Action :

  • The compound binds to the active site of succinate dehydrogenase without undergoing any reaction, effectively blocking substrate access.
  • This inhibition leads to a reduction in ATP production due to disrupted electron transport chain activity .

Biochemical Pathways Affected

This compound plays a significant role in various metabolic pathways:

  • Fatty Acid Metabolism : It interacts with key enzymes such as malonyl-CoA decarboxylase and short-chain acyl-CoA dehydrogenase. Inhibition of these enzymes alters fatty acid synthesis and degradation processes.
  • Energy Production : By inhibiting succinate dehydrogenase, it affects the overall flux through the citric acid cycle, leading to decreased energy output from cellular respiration.

Cellular Effects

The compound's effects on cellular processes include:

  • Mitochondrial Dysfunction : Disruption of normal mitochondrial function can lead to altered cellular respiration and ATP production.
  • Cell Signaling and Gene Expression : Changes in metabolite levels can influence signaling pathways and gene expression related to metabolism and cell growth .

Case Study 1: Inhibition of Metabolic Enzymes

In laboratory studies, this compound was shown to inhibit malonyl-CoA decarboxylase significantly. This inhibition resulted in increased levels of malonyl-CoA, which further inhibited carnitine palmitoyltransferase I, a critical enzyme for fatty acid oxidation. The accumulation of malonyl-CoA was linked to altered energy metabolism and increased lipid accumulation in liver cells.

Case Study 2: Dose-Dependent Toxicity

Animal model studies demonstrated that at low doses, this compound inhibited specific metabolic pathways without significant toxicity. However, at higher doses, it induced mitochondrial dysfunction and oxidative stress, leading to cell death in various tissues such as liver and muscle. These effects were found to be dose-dependent, highlighting the importance of dosage in therapeutic applications .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of Succinate DehydrogenaseDecreased ATP production
Modulation of Fatty Acid MetabolismAltered synthesis and degradation pathways
Impact on Mitochondrial FunctionDisrupted cellular respiration
Dose-Dependent ToxicityMitochondrial dysfunction at high concentrations

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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